

# GS-4875: A Potent and Selective TPL2 Kinase Inhibitor

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## Compound of Interest

Compound Name: *Tilpisertib fosmecarbil tfa*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

GS-4875, the active metabolite of the prodrug Tilpisertib fosmecarbil (formerly GS-5290), is a first-in-class, potent, and highly selective small molecule inhibitor of Tumor Progression Locus 2 (TPL2) kinase, also known as MAP3K8 or Cot. TPL2 is a critical regulator of the MEK-ERK signaling pathway downstream of pro-inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF $\alpha$ ), and interleukin-1 beta (IL-1 $\beta$ ). By inhibiting TPL2, GS-4875 effectively suppresses the production of key pro-inflammatory cytokines, positioning it as a promising therapeutic agent for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and preclinical characterization of GS-4875, including detailed experimental methodologies and quantitative data to support further research and development.

## Introduction

Tumor Progression Locus 2 (TPL2) is a serine/threonine protein kinase that plays a pivotal role in the innate immune response.<sup>[1]</sup> As a mitogen-activated protein kinase kinase kinase (MAP3K), TPL2 is the primary regulator of the MEK-ERK signaling cascade downstream of various inflammatory receptors, including Toll-like receptors (TLRs), the TNF receptor (TNFR), and the IL-1 receptor (IL-1R).<sup>[2][3]</sup> Dysregulated TPL2 signaling is associated with chronic inflammation and has been implicated in the pathogenesis of numerous autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.<sup>[1][3]</sup>

GS-4875 is the pharmacologically active form of Tilpisertib fosmecarbil. This prodrug approach is designed to improve the oral bioavailability of GS-4875. In the body, Tilpisertib fosmecarbil is converted to GS-4875, which then acts as a potent inhibitor of TPL2 kinase.<sup>[4]</sup> This document details the preclinical data available for GS-4875, focusing on its biochemical activity, selectivity, cellular effects, and in vivo efficacy.

## Biochemical Activity and Selectivity

GS-4875 demonstrates high potency against TPL2 kinase with minimal off-target activity.

Table 1: In Vitro Potency of GS-4875

Parameter	Value	Description
IC50	1.3 nM	Half-maximal inhibitory concentration against TPL2 kinase. <sup>[5]</sup>
EC50	667 ± 124 nM	Half-maximal effective concentration for the inhibition of LPS-stimulated TNFα production in a rat model. <sup>[5]</sup>

The selectivity of GS-4875 has been extensively profiled against a broad panel of kinases, demonstrating a highly specific interaction with TPL2.

## Mechanism of Action

GS-4875 exerts its anti-inflammatory effects by directly inhibiting the kinase activity of TPL2. This disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

## The TPL2 Signaling Pathway

Upon stimulation by inflammatory signals such as LPS or TNFα, TPL2 is activated and subsequently phosphorylates and activates MEK1/2.<sup>[1][6]</sup> Activated MEK1/2, in turn, phosphorylates and activates ERK1/2.<sup>[2]</sup> Phosphorylated ERK (pERK) then translocates to the

nucleus to activate transcription factors involved in the expression of various pro-inflammatory genes, including those for TNF $\alpha$ , IL-1 $\beta$ , IL-6, and IL-8.[5]

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## Effect of GS-4875 on Downstream Signaling

GS-4875 has been shown to selectively inhibit the phosphorylation of TPL2, MEK, and ERK in response to LPS and TNF $\alpha$  stimulation in primary human monocytes.[5] Importantly, it does not significantly affect the phosphorylation of other MAP kinases such as p38 and JNK, nor the activation of NF- $\kappa$ B (p65), highlighting its specificity for the TPL2-MEK-ERK axis.[5]

## Experimental Protocols

This section details the methodologies used in the preclinical evaluation of GS-4875.

### TPL2 Kinase Inhibition Assay

A high-throughput mass spectrometry assay can be used to determine the in vitro potency of GS-4875 against the TPL2/NF- $\kappa$ B1 p105/ABIN-2 complex.

- Enzyme Preparation: Recombinant TPL2/NF- $\kappa$ B1 p105/ABIN-2 complex is expressed and purified.
- Assay Reaction:
  - Dispense the TPL2 enzyme complex into assay plates.
  - Add serial dilutions of GS-4875 or control compounds and incubate for a defined period (e.g., 10 minutes).
  - Initiate the kinase reaction by adding a substrate buffer containing an optimal peptide substrate (e.g., TPL-2tide) and ATP.[\[7\]](#)
- Detection: The reaction is quenched, and the amount of phosphorylated peptide substrate is quantified using a RapidFire™ mass spectrometry system.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## Kinase Selectivity Profiling (KINOMEscan™)

The selectivity of GS-4875 is assessed using the KINOMEscan™ platform (DiscoverX).[\[5\]](#) This is a competition binding assay.

- Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified by qPCR of a DNA tag conjugated to the kinase.[\[8\]](#)
- Methodology:
  - A panel of kinases (e.g., 468 kinases) is used.[\[9\]](#)
  - GS-4875 is incubated with the kinase panel at a specific concentration (e.g., 1  $\mu$ M).[\[10\]](#)
  - The results are reported as percent of control, where a lower percentage indicates stronger binding of the test compound.

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## In Vitro Cell-Based Assays with Primary Human Monocytes

These assays evaluate the effect of GS-4875 on inflammatory responses in a physiologically relevant cell type.

- Isolation of Monocytes:
  - Collect peripheral blood from healthy donors in EDTA-containing tubes.
  - Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Histopaque®-1077).[\[11\]](#)
  - Enrich for monocytes using methods such as negative selection with magnetic beads.[\[11\]](#)
- Cell Culture and Treatment:
  - Culture the isolated monocytes in a suitable medium.
  - Pre-culture the cells with various concentrations of GS-4875 for a specified time.[\[5\]](#)
  - Stimulate the cells with LPS or TNF $\alpha$  to induce an inflammatory response.[\[5\]](#)
- Endpoint Measurement:

- Cytokine Production: Measure the levels of TNF $\alpha$ , IL-1 $\beta$ , IL-6, and IL-8 in the cell culture supernatants using enzyme-linked immunosorbent assays (ELISA).
- Phospho-protein Analysis: Lyse the cells and analyze the phosphorylation status of TPL2, MEK, ERK, p38, and JNK using Western blotting or other immunoassays.
- Gene Expression: Isolate RNA and quantify the mRNA levels of pro-inflammatory cytokines using quantitative real-time PCR (qRT-PCR).

## In Vivo Rat LPS-Induced TNF $\alpha$ Model

This animal model is used to assess the in vivo efficacy and establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship of GS-4875.[5]

- Animals: Lewis rats are commonly used for this model.[5]
- Experimental Procedure:
  - Administer GS-4875 orally at various doses (e.g., 3, 10, 30, or 100 mg/kg).[5]
  - After a set period (e.g., 2 hours), induce an inflammatory response by intravenous injection of LPS (e.g., 0.01 mg/kg).[5]
  - Collect blood samples at multiple time points after LPS administration.
- Analysis:
  - Measure the plasma concentrations of TNF $\alpha$  using ELISA.
  - Measure the plasma concentrations of GS-4875 using LC-MS/MS to determine the pharmacokinetic profile.
- PK/PD Modeling: Correlate the plasma concentrations of GS-4875 with the inhibition of TNF $\alpha$  production to determine the in vivo potency (EC50).

## Clinical Development

Tilpisertib fosmecarbil, the prodrug of GS-4875, has been investigated in clinical trials for the treatment of moderately to severely active ulcerative colitis.[12][13][14] These studies aim to evaluate the efficacy and safety of different doses of the drug compared to a placebo.[12]

## Conclusion

GS-4875 is a highly potent and selective inhibitor of TPL2 kinase with demonstrated anti-inflammatory activity in both in vitro and in vivo models. By specifically targeting the TPL2-MEK-ERK signaling pathway, GS-4875 effectively reduces the production of a range of pro-inflammatory cytokines. The data presented in this technical guide support the continued investigation of Tilpisertib fosmecarbil as a potential therapeutic for inflammatory and autoimmune diseases. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the biological effects and therapeutic potential of this novel TPL2 inhibitor.

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## References

- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibition in autoimmunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tilpisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 6. Reactome | MAP3K8 (TPL2)-dependent MAPK1/3 activation [reactome.org]
- 7. Assaying kinase activity of the TPL-2/NF- $\kappa$ B1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [chayon.co.kr](http://chayon.co.kr) [[chayon.co.kr](http://chayon.co.kr)]
- 9. [apac.eurofinsdiscovery.com](http://apac.eurofinsdiscovery.com) [[apac.eurofinsdiscovery.com](http://apac.eurofinsdiscovery.com)]
- 10. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 11. Human Primary Monocytes as a Model for in vitro Immunotoxicity Testing: Evaluation of the Regulatory Properties of TiO<sub>2</sub> Nanoparticles - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. Challenge model of TNF $\alpha$  turnover at varying LPS and drug provocations - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 13. [clinicaltrials.eu](http://clinicaltrials.eu) [[clinicaltrials.eu](http://clinicaltrials.eu)]
- 14. [ClinicalTrials.gov](http://ClinicalTrials.gov) [[clinicaltrials.gov](http://ClinicalTrials.gov)]
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